2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
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Overview
Description
2-Bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide: is a heterocyclic compound with a complex structure. Let’s break it down:
Structure: It consists of a benzamide core (benzene ring with an amide functional group) attached to a thiophene ring (a five-membered heterocycle containing sulfur) via a cyano group (CN) and a bromine atom (Br) at specific positions.
Preparation Methods
The synthetic routes for this compound involve several steps. One approach is to start with 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide and then introduce the bromine substituent. The exact conditions and reagents depend on the specific synthetic pathway.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.
Major Products: The products formed depend on the reaction conditions. For example, reduction could yield a saturated derivative, while oxidation might lead to an oxidized form.
Scientific Research Applications
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness compared to similar compounds would involve a detailed analysis of its structure, reactivity, and biological activity.
Similar Compounds: Other thiophenes, such as Tipepidine, Tiquizium Bromides, and Timepidium Bromide, share the thiophene nucleus.
Properties
Molecular Formula |
C17H15BrN2OS |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
InChI |
InChI=1S/C17H15BrN2OS/c18-14-8-5-4-7-12(14)16(21)20-17-13(10-19)11-6-2-1-3-9-15(11)22-17/h4-5,7-8H,1-3,6,9H2,(H,20,21) |
InChI Key |
CIMYZZCMXAMXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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